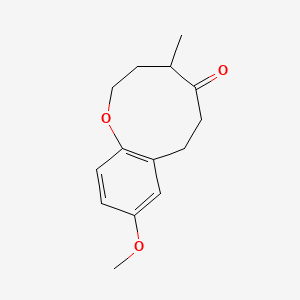

1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique benzoxonin structure, which includes a methoxy group and a methyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl- typically involves multiple steps, including the formation of the benzoxonin ring and the introduction of the methoxy and methyl groups. Common synthetic routes may involve:

Cyclization reactions: To form the benzoxonin ring.

Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.

Methylation: Introduction of the methyl group using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ketone Group

The 5(2H)-one group undergoes classical ketone reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol. For example, similar reductions in benzoxonins yield diols or ethers under optimized conditions.

-

Condensation : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes, as demonstrated in tetrahydroquinoline analogs .

Example Reaction Pathway

1-Benzoxonin-5(2H)-one+NH2NH2EtOH, ΔHydrazone derivative[11]

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 10.

-

Halogenation : Br₂/FeBr₃ selectively brominates the aromatic ring .

Comparative Reactivity

| Electrophile | Position | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Br₂ | C-8 | 65 | DCM, 0°C | |

| HNO₃ | C-10 | 45 | H₂SO₄, 25°C |

Cycloaddition Reactions

The conjugated diene system in the tetrahydro ring participates in Diels-Alder reactions:

-

With Dienophiles : Maleic anhydride reacts under thermal conditions to form bicyclic adducts .

-

Photo [2+2] Cycloaddition : UV irradiation with alkenes (e.g., cyclohexene) yields fused cyclobutane derivatives .

Key Mechanistic Insight

Diels-Alder regioselectivity is controlled by electron density from the methoxy group, favoring endo transition states .

Oxidation and Ring-Opening

-

Oxidation : SeO₂ oxidizes allylic C-H bonds, converting tetrahydro rings to tropone derivatives .

-

Acid-Catalyzed Hydrolysis : The lactone ring opens in HCl/MeOH to form carboxylic acid derivatives.

Stability Data

| Condition | Degradation (%) | Product | Reference |

|---|---|---|---|

| pH < 2, 60°C | 90 | Hydrolyzed carboxylic acid | |

| UV Light, 24h | 40 | Epoxidized derivative |

Functionalization of the Methoxy Group

Demethylation with BBr₃ yields a phenolic hydroxyl group, enabling further alkylation or acylation :

9-OCH3BBr39-OH[9]

Key Challenges in Reactivity

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity

Research indicates that benzoxonin derivatives exhibit significant antimicrobial properties. For instance, several studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi. The structure of 1-Benzoxonin-5(2H)-one allows for interactions with biological targets that can lead to the development of new antimicrobial agents . Additionally, derivatives have shown potential anticancer activity by inducing apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways .

Neurological Applications

Benzoxonin compounds have been investigated for their neuroprotective effects. They may offer therapeutic benefits in treating cerebrovascular disorders and neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells . This has opened avenues for research into their use as muscle relaxants and agents for cognitive enhancement.

Agricultural Applications

Herbicides and Fungicides

The herbicidal properties of benzoxonin compounds make them valuable in agricultural practices. Studies have shown that they can effectively control weed growth while minimizing harm to crops. Their fungicidal activity has also been highlighted in literature, suggesting their utility in protecting plants from fungal infections . The mechanism of action typically involves disrupting cellular processes in target organisms.

Material Science

Polymer Chemistry

In materials science, benzoxonin derivatives are being explored for their potential use as intermediates in the synthesis of novel polymers. Their unique structural features allow them to participate in polymerization reactions that yield materials with desirable properties such as increased strength and thermal stability . This application is particularly relevant in developing advanced materials for industrial use.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Mazimba et al. (2014) | Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains; suggested mechanisms of action involve cell membrane disruption. |

| Liu et al. (2011) | Synthesis Procedures | Developed a three-component polycondensation method for synthesizing benzoxonin derivatives efficiently. |

| Guo et al. (2020) | Agricultural Use | Evaluated herbicidal properties; showed significant reduction in weed biomass with minimal crop damage. |

Mechanism of Action

The mechanism of action of 1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl- involves its interaction with specific molecular targets and pathways. This may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor interaction: Binding to receptors and modulating their activity.

Signal transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Hydroxy-4-Methyl-: Similar structure but with a hydroxy group instead of a methoxy group.

1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Ethyl-: Similar structure but with an ethyl group instead of a methyl group.

Biological Activity

1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-methoxy-4-methyl- (CAS Number: 1415612-52-0) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18O3

- Molecular Weight : 234.29 g/mol

- Purity : ≥ 98%

- Storage Conditions : Stable at 20ºC for up to two years

| Property | Value |

|---|---|

| CAS Number | 1415612-52-0 |

| Molecular Formula | C14H18O3 |

| Molecular Weight | 234.29 g/mol |

| Purity | ≥ 98% |

| Storage | 20ºC, 2 years |

Cytotoxic Effects

1-Benzoxonin derivatives have been investigated for their cytotoxic properties against cancer cell lines. For example, related compounds have demonstrated selective cytotoxicity towards cancer cells while being less toxic to healthy cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

The mechanisms through which benzoxonin derivatives exert their biological effects are still being elucidated. However, some proposed mechanisms include:

- Inhibition of DNA synthesis : Certain derivatives may interfere with DNA replication in rapidly dividing cells, which is a common target for anticancer drugs.

- Disruption of cellular membranes : Antimicrobial activity may be linked to the ability of these compounds to disrupt bacterial cell membranes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzoxonin derivatives:

- Synthesis and Evaluation : A study synthesized various benzoxonin derivatives and evaluated their biological activities. The results indicated that modifications in the molecular structure significantly impacted their cytotoxicity and antimicrobial properties .

- Comparative Studies : Research comparing different benzoxonin compounds revealed that those with methoxy groups exhibited enhanced biological activity compared to their unsubstituted counterparts. This suggests that specific functional groups play a crucial role in modulating activity .

- Anticancer Activity : In vitro studies on related compounds demonstrated notable anticancer activity against several cancer cell lines, suggesting that further exploration of 1-benzoxonin derivatives could yield promising therapeutic agents .

Q & A

Q. Basic: What spectroscopic methods are most reliable for confirming the structure of 1-Benzoxonin-5(2H)-one derivatives?

Answer:

The structural confirmation of this compound requires a combination of spectroscopic techniques:

- 1H/13C-NMR : To identify proton environments and carbon frameworks. For example, δ values in 1H-NMR (400 MHz, CDCl3) can resolve methoxy (-OCH3) and methyl (-CH3) groups, while 13C-NMR detects carbonyl (C=O) and aromatic carbons .

- IR Spectroscopy : Peaks near 1705 cm⁻¹ (C=O stretch) and 2945 cm⁻¹ (C-H stretch) confirm functional groups .

- GCMS/EI-HRMS : For molecular ion ([M]+) validation. Discrepancies between calculated and observed masses (e.g., due to isotopes or fragmentation) require recalibration with internal standards .

Q. Advanced: How can researchers resolve contradictions between theoretical and experimental molecular ion masses in mass spectrometry?

Answer:

Discrepancies in EI-HRMS data (e.g., deviations in m/z values) often arise from:

- Isotopic contributions : Natural abundance of isotopes (e.g., ¹³C, ²H) can shift observed peaks. Use high-resolution instruments to distinguish isotopic clusters.

- Fragmentation pathways : Unanticipated cleavage during ionization. Compare fragmentation patterns with analogs or computational tools (e.g., AI-based spectral prediction ).

- Impurity interference : GCMS data in shows 2% impurities; column chromatography (silica gel, gradient elution) or preparative HPLC can isolate the target compound .

Q. Basic: What synthetic strategies are effective for introducing methoxy and methyl groups into benzoxonin derivatives?

Answer:

Key methodologies include:

- Acetylation/Alkylation : Use acetyl chloride or alkyl halides with a base (e.g., triethylamine) in dichloromethane. demonstrates this for benzoxazinone synthesis, applicable to benzoxonin derivatives .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) using benzyl or tert-butyldimethylsilyl (TBDMS) groups before introducing methoxy/methyl substituents .

- Catalytic Methods : Copper or palladium catalysis for selective C-O or C-C bond formation, though reaction optimization is required to avoid over-functionalization .

Q. Advanced: How can isomer formation during synthesis be minimized or characterized?

Answer:

Isomerization (e.g., 2% impurities in ) can be addressed via:

- Reaction Optimization : Adjust temperature (lower temps reduce side reactions) and solvent polarity (e.g., toluene vs. DMF) to favor kinetic over thermodynamic products .

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers, followed by circular dichroism (CD) for stereochemical confirmation .

- Computational Modeling : Predict isomer stability using density functional theory (DFT) to identify favorable reaction pathways .

Q. Basic: What factors influence the stability of this compound during storage?

Answer:

Stability depends on:

- Temperature : Store below -20°C to slow degradation, as seen in analogs requiring cold storage .

- Light Exposure : Protect from UV light using amber glass vials to prevent photochemical reactions .

- Moisture Control : Keep in a desiccator with silica gel, as hydrolysis of the lactone ring (benzoxonin core) may occur in humid conditions .

Q. Advanced: How can AI-driven methods enhance the synthesis design of benzoxonin derivatives?

Answer:

AI applications include:

- Retrosynthetic Planning : Tools like IBM RXN for Chemistry propose synthetic routes by analyzing reaction databases and prioritizing high-yield steps .

- Spectra Prediction : Machine learning models (e.g., NMRShift) predict 1H/13C-NMR shifts for hypothetical structures, aiding in rapid characterization .

- Reaction Optimization : Bayesian optimization algorithms adjust parameters (catalyst loading, solvent) to maximize yield and purity .

Q. Basic: What purification techniques are recommended for isolating benzoxonin derivatives from complex mixtures?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients. achieved 76.3% yield using this method .

- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities.

- Distillation : For volatile byproducts, fractional distillation under reduced pressure (e.g., 18 mmHg for bp 130–131°C analogs) .

Q. Advanced: How to validate the biological activity of this compound while accounting for synthetic impurities?

Answer:

- Bioassay Controls : Include a purified sample (≥98% by HPLC) and a "crude" sample (with impurities) to assess impurity-driven false positives .

- Dose-Response Analysis : Compare EC50 values; significant shifts suggest impurities interfere with activity.

- Metabolite Profiling : Use LC-MS to identify degradation products that may contribute to observed effects .

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

9-methoxy-4-methyl-3,4,6,7-tetrahydro-2H-1-benzoxonin-5-one |

InChI |

InChI=1S/C14H18O3/c1-10-7-8-17-14-6-4-12(16-2)9-11(14)3-5-13(10)15/h4,6,9-10H,3,5,7-8H2,1-2H3 |

InChI Key |

HBNGKIIIEWYCBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC2=C(CCC1=O)C=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.